molecular formula C10H13N3O2S B2430008 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea CAS No. 1396888-25-7

1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2430008
CAS No.: 1396888-25-7
M. Wt: 239.29
InChI Key: WGBJGWBTRGXSEW-UHFFFAOYSA-N
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Description

1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea is an organic compound that features a pyrrolidinone ring and a thiophene ring connected via a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea typically involves the reaction of a pyrrolidinone derivative with a thiophene-containing isocyanate. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, ensuring the process is cost-effective and efficient. This might involve:

  • Optimizing reaction conditions for higher yields.
  • Using continuous flow reactors for better control over reaction parameters.
  • Implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

  • Oxidation of the thiophene ring can yield sulfoxides or sulfones.
  • Reduction of the pyrrolidinone ring can yield alcohol derivatives.
  • Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may:

  • Interact with enzymes or receptors, modulating their activity.
  • Affect cellular pathways by binding to specific proteins or nucleic acids.
  • Induce changes in cell signaling or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs. This can affect its reactivity and biological activity.

Properties

IUPAC Name

1-(1-methyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-13-6-7(5-9(13)14)11-10(15)12-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBJGWBTRGXSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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